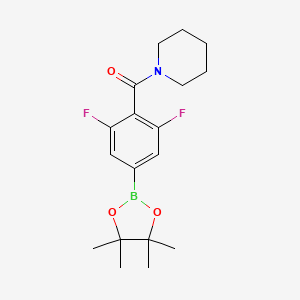
(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(piperidin-1-yl)methanone: is a complex organic compound that features a difluoro-substituted phenyl group attached to a boronic acid derivative and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the boronic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions usually require a base, such as sodium carbonate, and a solvent like toluene or water.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.
Reduction: : The compound can be reduced to remove fluorine atoms or other substituents.
Substitution: : The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with a suitable catalyst, are used for substitution reactions.
Major Products Formed
Oxidation: : Phenolic derivatives, quinones, or other oxidized products.
Reduction: : Difluorobenzene derivatives or other reduced forms.
Substitution: : Various boronic acid derivatives or substituted phenyl compounds.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: : Employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: : Investigated for its potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: : Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the difluoro-substituted phenyl group and the boronic acid derivative Similar compounds might include other boronic acid derivatives or phenyl compounds with different substituents
List of Similar Compounds
Boronic Acid Derivatives: : Various boronic acids with different substituents.
Phenyl Compounds: : Compounds with phenyl rings substituted with different functional groups.
Properties
Molecular Formula |
C18H24BF2NO3 |
|---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H24BF2NO3/c1-17(2)18(3,4)25-19(24-17)12-10-13(20)15(14(21)11-12)16(23)22-8-6-5-7-9-22/h10-11H,5-9H2,1-4H3 |
InChI Key |
MFDQUYLPPMRYRA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(=O)N3CCCCC3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















